molecular formula C15H22BrN3O2 B596018 tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate CAS No. 1314985-71-1

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

Cat. No.: B596018
CAS No.: 1314985-71-1
M. Wt: 356.264
InChI Key: UEPRIGMZKJEVEY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group attached to a piperazine ring

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new bonds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to the formation of various substituted piperazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the design and synthesis of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group and the bromophenyl moiety can form interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate is unique due to the presence of both an amino group and a bromophenyl group.

Properties

IUPAC Name

tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPRIGMZKJEVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716648
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-71-1
Record name tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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